3-Diethylamino-1-phenylpropyne
Overview
Description
3-Diethylamino-1-phenylpropyne is an organic compound with the molecular formula C13H17N and a molecular weight of 187.2808. It is also known by other names such as 2-Propynylamine, N,N-diethyl-3-phenyl- and N,N-Diethyl-3-phenyl-2-propynylamine . This compound is characterized by its unique structure, which includes a phenyl group attached to a propynylamine moiety.
Preparation Methods
The synthesis of 3-Diethylamino-1-phenylpropyne can be achieved through various synthetic routes. One common method involves the Mannich reaction, where formaldehyde, diethylamine, and phenylacetylene are reacted in the presence of copper chloride (II) at 80°C under a pressure of 150.015 Torr for 3 hours . This reaction yields the desired compound with high efficiency. Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-Diethylamino-1-phenylpropyne undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitrating agents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Diethylamino-1-phenylpropyne has found applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 3-Diethylamino-1-phenylpropyne exerts its effects involves interactions with molecular targets and pathways within biological systems. It is believed to influence neurotransmitter release or maintain high levels of catecholamines such as dopamine and norepinephrine, similar to other compounds in its class . These interactions can lead to various physiological effects, including modulation of appetite and other central nervous system activities.
Comparison with Similar Compounds
3-Diethylamino-1-phenylpropyne can be compared with other similar compounds such as:
Diethylpropion: Both compounds share structural similarities and exhibit similar mechanisms of action, particularly in their effects on neurotransmitter levels.
Phenylacetylene derivatives: These compounds have similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-3-phenylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-14(4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMXVYXKKHDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176923 | |
Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22396-72-1 | |
Record name | N,N-Diethyl-3-phenyl-2-propyn-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22396-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022396721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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